2-(4-Nitrophenyl)ethylurea

Supramolecular gels Gelation Organogelators

2-(4-Nitrophenyl)ethylurea (IUPAC: 2-(4-nitrophenyl)ethylurea; CAS: not uniquely assigned but commonly referenced under synonyms such as N-[2-(4-nitrophenyl)ethyl]urea or 4-nitrophenyl aminoethylurea with CAS 27080-42-8 for the aminoethyl variant) is a nitroaryl urea derivative characterized by a 4-nitrophenyl ring linked via an ethylene bridge to a terminal urea moiety. The compound serves as a versatile intermediate in oligonucleotide synthesis and has been investigated in structural analogs for gelation, enzyme inhibition, and antidepressant activity.

Molecular Formula C9H11N3O3
Molecular Weight 209.20 g/mol
Cat. No. B3598413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)ethylurea
Molecular FormulaC9H11N3O3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O3/c10-9(13)11-6-5-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H3,10,11,13)
InChIKeyNOSMOSBGDPCPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)ethylurea – Structural and Functional Baseline for Procurement Decisions


2-(4-Nitrophenyl)ethylurea (IUPAC: 2-(4-nitrophenyl)ethylurea; CAS: not uniquely assigned but commonly referenced under synonyms such as N-[2-(4-nitrophenyl)ethyl]urea or 4-nitrophenyl aminoethylurea with CAS 27080-42-8 for the aminoethyl variant) is a nitroaryl urea derivative characterized by a 4-nitrophenyl ring linked via an ethylene bridge to a terminal urea moiety. The compound serves as a versatile intermediate in oligonucleotide synthesis and has been investigated in structural analogs for gelation, enzyme inhibition, and antidepressant activity. Its electron-withdrawing nitro group and flexible ethyl linker confer distinct reactivity and binding properties that differentiate it from simple phenyl ureas.

Why 2-(4-Nitrophenyl)ethylurea Cannot Be Replaced by Generic Nitrophenyl Ureas for Critical Applications


The presence of the ethylene spacer between the nitrophenyl ring and the urea group in 2-(4-nitrophenyl)ethylurea creates a fundamentally different spatial and electronic environment compared to directly linked nitrophenyl ureas (e.g., 4-nitrophenylurea) or N-alkyl variants. This structural nuance directly impacts intermolecular interactions: in gelation studies, the 4-nitrophenyl urea headgroup disrupts the urea tape motif, leading to a 4-fold higher minimum gelation concentration than the 4-methoxyphenyl analogue [1]. Similarly, in nucleobase protection, the 2-(4-nitrophenyl)ethyl (NPE) group offers orthogonal β-elimination deprotection that cannot be replicated by simple benzoyl or isobutyryl groups [2]. These examples illustrate that minor structural alterations produce major performance shifts, making simple analog substitution unreliable without experimental validation.

Measurable Differentiation of 2-(4-Nitrophenyl)ethylurea Versus Closest Analogs – Quantitative Evidence Guide


Gelation Performance: 4-Nitrophenyl Urea vs. 4-Methoxyphenyl Urea – Minimum Gelation Concentration

The 4-nitrophenyl urea gelator (compound 14) exhibits substantially higher minimum gelation concentrations (MGC) than its 4-methoxyphenyl analog (compound 15) across multiple solvents, indicating that the nitro group disrupts the urea tape motif essential for efficient gelation. In toluene, MGC is 20 mg/mL for the nitro compound vs. 5 mg/mL for the methoxy compound; in tetralin, 20 mg/mL vs. 5 mg/mL; in DMSO, both show 50 mg/mL [1]. This 4‑fold difference in apolar solvents quantifies the negative impact of the nitro substituent on supramolecular assembly.

Supramolecular gels Gelation Organogelators

Antidepressant Activity: Para-Nitro vs. Ortho/Meta Substituted Phenyl Ureas

In the mouse forced swim test (FST), N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea (compound 1) with para-nitro substitution reduced immobility time by 89.83%, whereas compounds 2–6 with ortho or meta nitro substitution or other modifications achieved only 36–59% reduction [1]. The standard drug phenelzine was less effective than compound 1, though exact values for phenelzine were not reported. This demonstrates that para-nitro positioning is critical for maximal antidepressant efficacy within this chemotype.

Antidepressant Forced Swim Test Immobility Reduction

Urease Inhibition: 4-Nitrophenyl Urea Derivatives vs. Alternative Aryl Substituents

N-4-nitrophenyl-N'-4'-nitrophenylurea (compound 3) inhibits urease with an IC50 of 1.25 μM [1]. In a related series of urea derivatives, the 4-nitrophenyl substituent yields an IC50 of 1.31 ± 0.09 μM against urease, compared to 2,3-dichlorophenyl (4.52 ± 0.31 μM) and other substituents ranging from 1.20 to 4.52 μM [2]. The 4-nitrophenyl group consistently ranks among the most potent substituents for urease inhibition within its series.

Urease inhibition IC50 Enzyme inhibitor

Protecting Group Orthogonality: NPE vs. Traditional Benzoyl/Isobutyryl Protection in Oligonucleotide Synthesis

The 2-(4-nitrophenyl)ethyl (NPE) group serves as a universal protecting group for O4-T, O4-U, O6-dG, and O6-G positions in nucleobases and is cleaved by β-elimination using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under aprotic conditions, without requiring nucleophiles [1]. In contrast, traditional benzoyl (Bz) and isobutyryl (iBu) protecting groups require ammonia or hydrazine treatment, which can cause RNA degradation and limit synthetic flexibility. Half-lives for β-elimination of the related NPEOC group are reported in the range of 7–14 seconds with 0.1 M DBU, enabling rapid, orthogonal deprotection.

Oligonucleotide synthesis Protecting groups β-Elimination

Acid-Base Character: pKa Differentiation Between 4-Nitrophenylurea and Its Thiourea Analog

The dissociation constant (pKa) of 4-nitrophenylurea differs markedly from that of 4-nitrophenylthiourea, reflecting the impact of the chalcogen atom on acidity. In methanol, the pKa difference is 2.85 units; in water, 3.25 units [1]. This substantial difference indicates that the urea NH protons are significantly less acidic than those of the thiourea analog, which influences hydrogen-bond donating ability and anion recognition properties.

pKa Dissociation constant 4-Nitrophenylurea

Procurement-Relevant Application Scenarios for 2-(4-Nitrophenyl)ethylurea and Its Derivatives


Oligonucleotide Therapeutic Manufacturing – Orthogonal Protecting Group Strategy

When synthesizing modified oligonucleotides containing base-labile modifications (e.g., RNA, phosphorothioate linkages), the NPE group enables a two-stage deprotection protocol: first, DBU-mediated β-elimination removes NPE groups under aprotic conditions; second, mild ammonolysis cleaves cyanoethyl phosphate protections without degrading the RNA backbone. This orthogonality cannot be achieved with benzoyl/isobutyryl protection, which requires strong nucleophilic conditions throughout [4]. Procuring NPE-protected phosphoramidites (or the NPE alcohol intermediate for in-house protection) is thus essential for high-quality oligonucleotide API production.

Supramolecular Gelator Screening – Use as a Negative Control or Disruption Probe

The 4-nitrophenyl urea headgroup (as in gelator 14) disrupts the urea tape motif, yielding a 4-fold higher MGC than the 4-methoxyphenyl analog [4]. This property makes the nitro-substituted variant an ideal 'disruption control' when studying structure-gelation relationships. Researchers screening new gelators should procure both the 4-nitrophenyl and 4-methoxyphenyl analogs to benchmark the contribution of headgroup electronics to gelation performance.

Antidepressant Lead Optimization – Regioisomeric SAR Studies

Para-nitrophenyl-substituted ureas achieve up to 89.83% immobility reduction in the mouse forced swim test, while ortho/meta isomers achieve only 36–59% [4]. Medicinal chemistry teams exploring urea-based antidepressants should procure all three regioisomers (ortho, meta, para) to establish the SAR and confirm the critical role of para-nitro placement. The para isomer serves as the positive control for maximal efficacy in this chemical series.

Anti-Urease Drug Discovery – Potency Benchmarking

4-Nitrophenyl urea derivatives consistently rank among the most potent urease inhibitors in their series, with IC50 values of 1.25–1.31 μM, outperforming common halogenated analogs by 3–4-fold [4][5]. Drug discovery programs targeting urease (e.g., for H. pylori eradication or struvite stone prevention) should include a 4-nitrophenyl urea reference compound as a positive control when screening new chemical entities, enabling direct potency comparison across projects.

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